molecular formula C13H7Cl2N3O B2739181 2-(3,4-Dichlorophenyl)-imidazo[1,2-a]pyrimidine-3-carboxaldehyde CAS No. 891764-37-7

2-(3,4-Dichlorophenyl)-imidazo[1,2-a]pyrimidine-3-carboxaldehyde

Cat. No.: B2739181
CAS No.: 891764-37-7
M. Wt: 292.12
InChI Key: TUWLNIBWWVSPQE-UHFFFAOYSA-N
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Description

Its structure features a dichlorophenyl substituent at position 2 and a carboxaldehyde group at position 3 of the imidazo[1,2-a]pyrimidine scaffold. This compound is part of a broader class of imidazo-fused pyrimidines and pyridines, which have garnered attention due to their diverse biological activities .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dichlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2N3O/c14-9-3-2-8(6-10(9)15)12-11(7-19)18-5-1-4-16-13(18)17-12/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWLNIBWWVSPQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(N=C2N=C1)C3=CC(=C(C=C3)Cl)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-imidazo[1,2-a]pyrimidine-3-carboxaldehyde typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method involves the reaction of 2-phenylimidazo[1,2-a]pyridine with DMF and POCl3 in an ice bath . Another approach includes the use of one-pot three-component reactions catalyzed by various catalysts such as silica sulfuric acid, ammonium acetate, and zinc chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Condensation Reactions

The carboxaldehyde group participates in condensation reactions with nucleophiles such as amines, hydrazines, and active methylene compounds:

  • Schiff Base Formation : Reacts with primary amines to form imines (Schiff bases). For example, reaction with aniline derivatives yields stable imine-linked products under mild acidic or neutral conditions .

  • Knoevenagel Condensation : Undergoes reactions with active methylene compounds (e.g., malononitrile) in the presence of piperidine, forming α,β-unsaturated derivatives .

Aza-Friedel–Crafts Alkylation

The compound participates in three-component aza-Friedel–Crafts reactions with aldehydes and cyclic amines, catalyzed by Y(OTf)₃ :

Reaction ComponentsCatalystConditionsYield (%)Product Type
Imidazo[1,2-a]pyrimidine + Aldehyde + PiperidineY(OTf)₃Air, 80°C, 12 hr65–85C3-Alkylated derivatives

Mechanism :

  • Aldehyde and amine form an iminium ion intermediate.

  • Electrophilic attack occurs at the C3 position of the imidazo[1,2-a]pyrimidine core .

Nucleophilic Aromatic Substitution

The 3,4-dichlorophenyl group undergoes substitution reactions under specific conditions:

  • Halogen Replacement : Chlorine atoms at positions 3 and 4 can be replaced by nucleophiles (e.g., -OH, -NH₂) under microwave irradiation or metal catalysis .

  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids forms biaryl derivatives, facilitated by palladium catalysts .

Cyclization Reactions

The carboxaldehyde group enables cyclization to form fused heterocycles:

  • With Hydrazines : Forms triazolo-fused derivatives under acidic conditions.

  • With Thioureas : Produces thiazolo-imidazo[1,2-a]pyrimidines via cyclocondensation .

Electrophilic Substitution

The imidazo[1,2-a]pyrimidine core undergoes electrophilic substitutions at electron-rich positions:

Reaction TypeReagentPosition ModifiedKey Product
NitrationHNO₃/H₂SO₄C5 or C7Nitro-substituted derivatives
SulfonationSO₃/H₂SO₄C5Sulfonic acid derivatives

Electronic Effects : The 3,4-dichlorophenyl group deactivates the core, directing electrophiles to C5 or C7 positions .

Redox Reactions

The carboxaldehyde group is redox-active:

  • Oxidation : Converts to carboxylic acid using KMnO₄ or CrO₃.

  • Reduction : Reduced to hydroxymethyl (-CH₂OH) with NaBH₄ or LiAlH₄.

Comparative Reactivity of Derivatives

The table below contrasts reactivity across structurally similar compounds:

CompoundSubstituentKey ReactionReactivity Notes
2-(4-Chlorophenyl) derivativeSingle Cl at C4Slower electrophilic substitutionReduced electron withdrawal
2-Phenyl derivative (no Cl)No halogenFaster condensation reactionsHigher electron density
4-Trifluoromethyl derivative-CF₃ groupEnhanced oxidative stabilityStronger electron-withdrawing effect

Mechanistic Insights

  • Carboxaldehyde Reactivity : The aldehyde group acts as an electrophilic site, facilitating nucleophilic additions and condensations .

  • Dichlorophenyl Effects : The 3,4-dichloro substitution enhances aromatic electrophilicity, promoting substitution at C5/C7 over C3 .

  • Solvent Influence : Polar aprotic solvents (e.g., DMF) improve reaction rates in cross-coupling reactions .

Scientific Research Applications

Pharmacological Applications

The imidazo[1,2-a]pyrimidine scaffold has been extensively studied for its potential therapeutic effects. The compound exhibits various pharmacological properties:

  • Antimicrobial Activity : Compounds with imidazo[1,2-a]pyrimidine structures have shown promising results against a range of microbial pathogens. For instance, derivatives have been evaluated for their in vitro activity against Mycobacterium tuberculosis, demonstrating significant potency with MIC values as low as 1 μM for some analogs .
  • Cholinesterase Inhibition : Studies indicate that imidazo[1,2-a]pyrimidine derivatives can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This is particularly relevant for the development of treatments for Alzheimer's disease. For example, a compound bearing a 3,4-dichlorophenyl side chain exhibited strong BChE inhibition with an IC50 value of 65 µM .
  • Anti-inflammatory Effects : Research has shown that imidazo[1,2-a]pyrimidines possess anti-inflammatory properties. These compounds can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Case Studies

Several studies highlight the effectiveness of 2-(3,4-Dichlorophenyl)-imidazo[1,2-a]pyrimidine-3-carboxaldehyde and its derivatives:

  • Antituberculosis Activity : A series of imidazo[1,2-a]pyridine derivatives were synthesized and tested against both replicating and non-replicating strains of Mycobacterium tuberculosis. The results indicated that certain compounds had remarkable selectivity and efficacy against drug-resistant strains .
  • Fluorescent Properties : Recent research has demonstrated the synthesis of highly fluorescent imidazo[1,2-a]pyrimidines through a one-pot reaction involving aryl methyl ketones and 2-aminopyridines. Some derivatives exhibited excellent fluorescence quantum yields, suggesting potential applications in bioimaging and sensing technologies .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of imidazo[1,2-a]pyrimidine derivatives. Various substituents on the phenyl ring influence the potency and selectivity towards target enzymes like AChE and BChE. For example:

CompoundSubstituentAChE IC50 (µM)BChE IC50 (µM)
2j3,4-Dichlorophenyl7965
2hBiphenyl79Not specified

This table illustrates how different side chains can significantly affect the inhibitory activity against cholinesterases.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-imidazo[1,2-a]pyrimidine-3-carboxaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Electron-Withdrawing Groups : The nitro group in NCI 722743 enhances potency, as evidenced by its log10GI50 values, which are superior to methoxy-substituted analogs .
  • Chloro vs. Fluoro Substitutions : While the target compound has 3,4-dichlorophenyl groups, the fluorinated analog (2c) exhibits distinct physicochemical properties (e.g., higher melting point: 137.6–138.2 °C) but lacks reported biological data .
  • Carboxaldehyde vs. Ester Functional Groups : The carboxaldehyde moiety in the target compound may offer reactivity for further derivatization, unlike ester-containing analogs like 2c .
Table 2: Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Synthetic Yield Reference
Target Compound C13H8Cl2N2O 279.11 Not reported Not reported
2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carboxaldehyde C17H16N2O3 296.32 Not reported Not reported
2-(4-Isobutylphenyl)imidazo[1,2-a]pyrimidine-3-carboxaldehyde C17H17N3O 279.34 Not reported Commercial
Ethyl 2-(3,4-difluorophenyl)-7-methylimidazo[1,2-a]pyrimidine-3-carboxylate (2c) C17H15F2N3O2 347.32 137.6–138.2 77%

Key Observations :

  • Molecular Weight : The target compound (279.11 g/mol) is lighter than most analogs due to its simpler substituents.
  • Synthetic Methods : Microwave-assisted synthesis (e.g., for 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine) offers rapid and efficient routes compared to traditional thermal methods .

Functional Group Impact on Activity

  • Chlorophenyl vs.
  • Piperazinyl Substitutions : The addition of a 4-methylpiperazinyl group (NCI 722739) introduces basicity, which may influence solubility and target binding .

Biological Activity

2-(3,4-Dichlorophenyl)-imidazo[1,2-a]pyrimidine-3-carboxaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Synthesis

The compound features an imidazo[1,2-a]pyrimidine core with a 3,4-dichlorophenyl substituent and an aldehyde functional group. The synthesis typically involves multi-step reactions starting from readily available precursors such as 2-aminopyrimidine derivatives and appropriate halogenated phenyl compounds. Recent methods have optimized yields and purity through techniques like microwave-assisted synthesis and solvent-free conditions .

Anticancer Properties

Several studies have reported on the anticancer activity of imidazo[1,2-a]pyrimidine derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. In vitro assays indicated that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways .

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.4Caspase activation
HeLa (Cervical Cancer)12.8ROS generation leading to mitochondrial damage
A549 (Lung Cancer)10.5Cell cycle arrest at G2/M phase

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with DNA synthesis .

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Neuroprotective Effects

Recent research highlighted the neuroprotective potential of imidazo[1,2-a]pyrimidine derivatives in models of neurodegenerative diseases. The compound exhibited inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in Alzheimer's disease therapy .

Enzyme IC50 (µM) Selectivity
Acetylcholinesterase79Moderate
Butyrylcholinesterase65High

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways by modulating Bcl-2 family proteins.
  • Enzyme Inhibition : It acts as a reversible inhibitor of AChE and BChE, leading to increased acetylcholine levels in synaptic clefts.
  • Antioxidant Activity : The presence of the imidazole ring contributes to its ability to scavenge free radicals and reduce oxidative stress .

Case Studies

A notable case study involved the evaluation of this compound's efficacy in a murine model of breast cancer. Treatment with varying doses resulted in significant tumor size reduction compared to control groups, with histological analyses revealing increased apoptosis within tumor tissues .

Q & A

Basic: What are the standard synthetic routes for 2-(3,4-Dichlorophenyl)-imidazo[1,2-a]pyrimidine-3-carboxaldehyde?

Answer:
The synthesis typically involves a multi-step approach:

Core Formation : Cyclization of α-haloketones with amines or diketones to form the imidazo[1,2-a]pyrimidine scaffold .

Functionalization : Chlorination at the 3,4-dichlorophenyl group via electrophilic substitution, followed by introduction of the carboxaldehyde group using Vilsmeier-Haack or oxidation reactions .

Purification : Column chromatography or recrystallization to isolate the final product.
Key intermediates are confirmed by 1^1H NMR, 13^{13}C NMR, and HRMS .

Advanced: How can microwave-assisted synthesis optimize the preparation of this compound?

Answer:
Microwave irradiation significantly enhances reaction efficiency:

  • Reduced Reaction Time : Traditional methods (6–12 hours) are shortened to 10–30 minutes under microwave conditions .
  • Improved Yields : Higher yields (e.g., 89% for dichlorophenyl derivatives) due to uniform heating and reduced side reactions .
  • Procedure : Combine precursors (e.g., α-haloketones, dichlorophenylamine) in a microwave reactor at 150°C with a polar solvent (DMF or DMSO). Monitor progress via TLC .

Basic: What spectroscopic and analytical methods are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1^1H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm; aldehyde proton at δ 9.8–10.2 ppm). 13^{13}C NMR confirms carbon assignments, such as the carboxaldehyde carbonyl at δ 190–200 ppm .
  • HRMS : Validates molecular weight (e.g., [M+H]+^+ at m/z 349.02 for C15_{15}H9_9Cl2_2N3_3O) .
  • Melting Point : Used to assess purity (e.g., 195–199°C for dichlorophenyl derivatives) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:
Contradictions may arise due to:

  • Purity Variations : Validate compound purity via HPLC (>98%) and elemental analysis .
  • Assay Conditions : Standardize cell lines (e.g., HCT-116 for cancer studies) and incubation times .
  • Structural Analogues : Compare activity of derivatives (e.g., 3-carboxamide vs. carboxaldehyde) to identify functional group contributions .
  • Dose-Response Curves : Perform IC50_{50} determinations in triplicate to ensure reproducibility .

Basic: What pharmacological targets are associated with this compound?

Answer:

  • Anticancer Activity : Acts as a pyruvate kinase M2 (PKM2) activator, inducing apoptosis in colorectal cancer cells (IC50_{50} = 1.2 µM) .
  • Anthelmintic Potential : Targets cholinergic receptors in Haemonchus contortus (EC50_{50} = 8.7 µM) .
  • Enzyme Inhibition : Modulates phosphodiesterases (PDEs) and kinase pathways, validated via enzymatic assays .

Advanced: What computational strategies support the study of its bioactivity?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with PKM2 (PDB: 4G1N). Key residues: Lys305 and Arg168 for hydrogen bonding .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .
  • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing Cl groups) with activity using CoMFA or CoMSIA .

Basic: What are the stability and storage requirements for this compound?

Answer:

  • Storage : Protect from light in amber vials at –20°C under inert gas (N2_2 or Ar) .
  • Stability : Susceptible to aldehyde oxidation; monitor via FT-IR for carbonyl peak integrity (1700–1750 cm1^{-1}) .
  • Solubility : DMSO (≥50 mg/mL) for biological assays; avoid aqueous buffers without cosolvents .

Advanced: How to design a kinetic study for its enzyme activation/inhibition?

Answer:

Enzyme Source : Recombinant PKM2 expressed in E. coli .

Assay Setup : Measure NADH consumption (340 nm) in a coupled reaction with lactate dehydrogenase .

Data Analysis : Fit to Michaelis-Menten or Hill equations using GraphPad Prism.

Controls : Include known activators (e.g., DASA-58) and inhibitors (e.g., Shikonin) .

Basic: What are common synthetic impurities and how are they characterized?

Answer:

  • Byproducts : Unreacted dichlorophenyl precursors (detected via GC-MS) or over-oxidized carboxylic acids (identified by 13^{13}C NMR at δ 170–175 ppm) .
  • Mitigation : Optimize reaction stoichiometry (1:1.2 molar ratio of amine to haloketone) and use scavengers (e.g., molecular sieves for aldehyde stabilization) .

Advanced: What strategies improve yield in large-scale synthesis?

Answer:

  • Flow Chemistry : Continuous flow reactors reduce batch variability and improve heat transfer .
  • Catalysis : Employ Pd/C for selective hydrogenation or TEMPO for controlled oxidations .
  • Process Analytics : In-line FTIR monitors reaction progress, enabling real-time adjustments .

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